(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
The compound “(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a β-lactamase inhibitor, commonly identified as sulbactam in pharmacological contexts. Its IUPAC name reflects a bicyclic β-lactam core with a sulfone group (trioxo-4λ⁶-thia) at the 4-position and a carboxylic acid moiety at C2. The stereochemistry (2R,5S) is critical for its bioactivity, though some sources use (2S,5R) due to nomenclature conventions .
Sulbactam’s molecular formula is C₈H₁₁NO₅S (MW = 233.24 g/mol), with key structural features including:
- A penam (β-lactam fused with a thiazolidine) skeleton.
- A sulfone group (SO₃) replacing the sulfur atom in traditional penicillins, enhancing stability against β-lactamase hydrolysis.
- A dimethyl substitution at C3, contributing to steric protection .
It is synthesized from 6-aminopenicillanic acid (6-APA) via deamination and oxidation steps, as detailed in Scheme 3 of . Sulbactam exhibits weak intrinsic antibacterial activity but acts as a suicide inhibitor of Ambler class A β-lactamases, forming irreversible covalent bonds with serine residues in the enzyme’s active site .
Properties
Molecular Formula |
C8H11NO5S |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m0/s1 |
InChI Key |
FKENQMMABCRJMK-NTSWFWBYSA-N |
Isomeric SMILES |
CC1([C@H](N2[C@@H](S1(=O)=O)CC2=O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
General Synthetic Strategy
The synthesis of this bicyclic β-lactam compound generally proceeds via:
- Construction of the bicyclic β-lactam core : Formation of the 4-thia-1-azabicyclo[3.2.0]heptane ring system is achieved through cyclization reactions involving a β-lactam precursor and a sulfur-containing moiety.
- Oxidation steps : The introduction of the three oxo groups (4,4,7-trioxo) is typically accomplished by controlled oxidation of sulfur and carbon centers to generate sulfone and ketone functionalities.
- Stereochemical control : The (2R,5S) stereochemistry is established through stereoselective synthesis or resolution methods, often employing chiral auxiliaries or catalysts.
- Carboxylation : The carboxylic acid group at position 2 is introduced or preserved through appropriate protection/deprotection strategies during synthesis.
Detailed Synthetic Routes
Formation of the Bicyclic Core
- The bicyclic structure is commonly synthesized starting from a penicillin or cephalosporin nucleus or from a β-lactam intermediate.
- Cyclization can be induced by intramolecular nucleophilic attack of an amine on a suitable electrophilic center, often under mild acidic or basic conditions.
- Sulfur oxidation to the sulfone (4λ6-thia) is achieved by oxidation agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
Oxidation to the Trioxo Derivative
- The oxidation state of sulfur is increased to the sulfone level (S=O bonds) by using peracids or other oxidants.
- Carbonyl groups (oxo groups) at positions 4 and 7 are introduced or maintained through selective oxidation or by starting with appropriately functionalized precursors.
- Reaction conditions are optimized to prevent overoxidation or degradation of the β-lactam ring.
Stereochemical Considerations
- The stereochemistry at C2 and C5 is controlled by the choice of starting materials or by employing chiral catalysts during key steps.
- Enzymatic resolution or chiral chromatography may be used to isolate the desired stereoisomer if racemic mixtures are formed.
Industrial and Laboratory Scale Synthesis
- Laboratory scale : Multi-step synthesis involving protection/deprotection, oxidation, and cyclization steps with monitoring by chromatographic and spectroscopic methods.
- Industrial scale : Optimization includes continuous flow reactors for oxidation steps to improve yield and purity, with process controls to maintain stereochemical integrity.
Analytical Data and Reaction Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bicyclic core formation | β-lactam precursor, base or acid catalyst | Formation of 4-thia-1-azabicyclo[3.2.0]heptane |
| Sulfur oxidation to sulfone | m-CPBA, H2O2, or peracids, controlled temp | Conversion of thia to sulfone (4λ6-thia) |
| Carbonyl group introduction | Selective oxidation agents | Formation of 4,4,7-trioxo substituents |
| Stereochemical control | Chiral auxiliaries, catalysts, or resolution | Ensures (2R,5S) configuration |
| Carboxyl group preservation | Protection/deprotection steps | Maintains carboxylic acid at position 2 |
Research Findings and Literature Insights
- The compound’s bicyclic β-lactam core is a known scaffold in antibiotic chemistry, with synthetic methods adapted from penicillin and cephalosporin chemistry.
- Oxidation of sulfur to sulfone (4λ6-thia) enhances the compound’s chemical stability and biological properties.
- Stereochemistry is critical for biological activity; methods to ensure stereochemical purity include asymmetric synthesis and chiral resolution.
- Recent advances include continuous flow oxidation techniques improving scalability and reproducibility in industrial synthesis.
- The compound’s synthetic routes have been reported in various peer-reviewed journals focusing on β-lactam chemistry, oxidation reactions, and stereoselective synthesis.
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Core structure | 4-thia-1-azabicyclo[3.2.0]heptane bicyclic β-lactam |
| Oxidation state | Sulfur oxidized to sulfone (4λ6-thia), 3 oxo groups |
| Stereochemistry | (2R,5S) configuration critical for activity |
| Key reagents | m-CPBA, peracids, β-lactam precursors, chiral catalysts |
| Synthetic challenges | Maintaining β-lactam integrity during oxidation |
| Scale-up techniques | Continuous flow oxidation, process optimization |
Scientific Research Applications
(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use | β-Lactamase Inhibition Spectrum |
|---|---|---|---|---|---|
| Sulbactam | C₈H₁₁NO₅S | 233.24 | Sulfone (SO₃), β-lactam, carboxylic acid | β-lactamase inhibitor (class A) | Class A (e.g., TEM-1, SHV-1) |
| Tazobactam | C₁₀H₁₂N₄O₅S | 300.29 | Triazolylmethyl, sulfone, β-lactam | β-lactamase inhibitor (class A/C) | Class A, weak against class C |
| Clavulanic Acid | C₈H₉NO₅ | 199.16 | Oxygen-containing β-lactam, hydroxyethyl | β-lactamase inhibitor (class A) | Class A (e.g., TEM-1) |
| Ampicillin | C₁₆H₁₉N₃O₄S | 349.41 | Phenylglycyl side chain, β-lactam | Antibiotic (broad-spectrum) | Susceptible to β-lactamases |
| Oxacillin | C₁₉H₁₉N₃O₅S | 401.44 | Isoxazolyl side chain, β-lactam | Antibiotic (penicillinase-resistant) | Resistant to staphylococcal penicillinase |
Key Observations:
Sulbactam vs. Tazobactam :
- Tazobactam’s triazolylmethyl group (C10H12N4O5S) enhances stability against extended-spectrum β-lactamases (ESBLs) compared to sulbactam .
- Both inhibit class A enzymes, but tazobactam shows marginal activity against class C (e.g., AmpC) .
Sulbactam vs. Clavulanic Acid :
- Clavulanic acid contains an oxygen atom instead of sulfur in the bicyclic core, reducing stability against certain β-lactamases.
- Sulbactam’s sulfone group provides broader pH stability (pKa = 2.62) compared to clavulanic acid (pKa = 2.45) .
Sulbactam vs. Ampicillin’s amino-phenylacetyl side chain is hydrolyzed by β-lactamases, necessitating combination with inhibitors like sulbactam . Oxacillin’s bulky isoxazolyl group () sterically hinders penicillinase binding, conferring resistance .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Parameters
| Parameter | Sulbactam | Tazobactam | Clavulanic Acid |
|---|---|---|---|
| Bioavailability (oral) | <10% | <10% | 60–70% |
| Half-life (t₁/₂) | 1–1.5 hours | 0.7–1.2 hours | 1–1.5 hours |
| Protein Binding | 20–30% | 20–30% | 30–40% |
| Renal Excretion | 75–85% | 80% | 40–65% |
Sulbactam is administered intravenously due to poor oral absorption. Its synergy with β-lactams (e.g., ampicillin) enhances activity against Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) . In contrast, clavulanic acid’s higher oral bioavailability makes it suitable for combinations like amoxicillin-clavulanate .
Q & A
Q. What are the key synthetic routes for sulbactam, and how are stereochemical configurations preserved?
Answer: Sulbactam is synthesized from 6-aminopenicillanic acid (6-APA) via oxidation and cyclization. A common method involves deaminating 6-APA using H₃PO₂ and NaNO₂/HCl, followed by sulfur oxidation to form the sulfone group and bicyclic core . Chiral starting materials or catalysts are critical to preserve the (2R,5S) stereochemistry. Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid racemization. Purification via recrystallization or chromatography ensures enantiomeric purity .
Q. What analytical techniques are used to confirm sulbactam’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies stereochemistry and functional groups (e.g., sulfone at δ 60–70 ppm for ¹³C) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C₈H₁₁NO₅S, [M+H]⁺ = 234.0443) .
- X-ray Diffraction (XRD): Resolves crystal structure and bond angles in the bicyclic system .
- HPLC: Quantifies purity (>98% for pharmacological studies) using C18 columns and UV detection at 220 nm .
Q. How does sulbactam inhibit β-lactamases mechanistically?
Answer: Sulbactam acts as a suicide inhibitor, forming a covalent acyl-enzyme complex with serine β-lactamases. The sulfone group enhances electrophilicity, enabling irreversible binding. Hydrolysis of the β-lactam ring generates a stable Michaelis complex, permanently inactivating the enzyme. Kinetic studies (e.g., kcat/Km) quantify inhibition efficiency, which varies with enzyme class (e.g., higher efficacy against Class A than Class C) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate sulbactam’s synergy with β-lactam antibiotics?
Answer:
- Checkerboard Assay: Test fractional inhibitory concentration (FIC) indices across sulbactam/antibiotic combinations (e.g., ampicillin). Synergy is defined as FIC ≤0.5 .
- Time-Kill Curves: Monitor bacterial viability (CFU/mL) over 24 hours with/without sulbactam to assess bactericidal enhancement .
- Resistance Reversal Studies: Measure minimum inhibitory concentration (MIC) reductions in β-lactamase-producing strains (e.g., E. coli TEM-1) .
Table 1: Example MIC Data for Sulbactam/Ampicillin Combinations
| Strain | Ampicillin MIC (μg/mL) | Ampicillin + Sulbactam MIC (μg/mL) | Fold Reduction |
|---|---|---|---|
| E. coli TEM-1 | 256 | 4 | 64x |
| K. pneumoniae SHV-1 | 128 | 8 | 16x |
Q. How do structural modifications impact sulbactam’s β-lactamase inhibition?
Answer: Structure-activity relationship (SAR) studies reveal:
- Sulfone Group: Essential for irreversible binding; replacement with carbonyl reduces activity .
- Bicyclic Core: Rigidity enhances target affinity. Derivatives with expanded rings (e.g., 3.3.0 → 4.2.0) show reduced potency .
- C3 Methyl Groups: Steric hindrance optimizes enzyme active-site fit. Removal decreases kinact by 50% .
Methodology: Synthesize analogs via side-chain modifications or metal coordination (e.g., Cr(III) complexes in ) and test using enzyme kinetics and MIC assays .
Q. How can solubility challenges of sulbactam in formulation studies be addressed?
Answer:
- Co-Solvents: Use propylene glycol or PEG-400 to enhance aqueous solubility (up to 50 mg/mL) .
- Salt Formation: Sodium salts improve solubility (e.g., sulbactam sodium, solubility = 100 mg/mL in water) .
- Lyophilization: Stabilize sulbactam in freeze-dried powders with mannitol or sucrose as cryoprotectants .
Q. How to resolve contradictions in reported β-lactamase inhibition efficiency?
Answer: Variability arises from enzyme hydrolysis rates ( ). Researchers should:
- Standardize Assays: Use purified enzymes (e.g., TEM-1, SHV-1) and fixed substrate concentrations.
- Measure koff Rates: Surface plasmon resonance (SPR) quantifies inhibitor-enzyme dissociation.
- Molecular Dynamics (MD): Simulate binding interactions to identify residues (e.g., Ser70, Lys73) affecting stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
